molecular formula C18H27BrN2O2 B12441207 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-10-2

1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine

Cat. No.: B12441207
CAS No.: 887587-10-2
M. Wt: 383.3 g/mol
InChI Key: GFWQQYWGRLOOQZ-UHFFFAOYSA-N
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Description

1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine ( 887587-10-2) is a high-value synthetic intermediate with a molecular formula of C18H27BrN2O2 and a molecular weight of 383.32 g/mol . This compound features a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for preventing unwanted reactions during synthetic sequences and can be readily removed under mild acidic conditions. The molecule's key functionalization includes a 2-bromobenzylaminomethyl side chain, making it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental to constructing complex molecular architectures in medicinal and process chemistry. Its primary research application is as a critical building block in organic synthesis, particularly for the development of novel pharmacologically active compounds. The bromine atom serves as a reactive handle for further functionalization, while the basic nitrogen of the piperidine and benzylamine groups can be instrumental in modulating the physicochemical properties of the final target molecules. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery projects, potentially targeting central nervous system (CNS) disorders or other therapeutic areas. For safe handling, always use personal protective equipment and handle the material in a well-ventilated place to avoid formation of dust and aerosols . Store the container tightly closed in a dry, cool, and well-ventilated place . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal product or for any form of human or veterinary therapeutic or diagnostic application.

Properties

CAS No.

887587-10-2

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-6-7-14(13-21)11-20-12-15-8-4-5-9-16(15)19/h4-5,8-9,14,20H,6-7,10-13H2,1-3H3

InChI Key

GFWQQYWGRLOOQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Boc Protection of Piperidine-3-Carbaldehyde :
    • Starting material: Piperidine-3-carbaldehyde
    • Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
  • Reductive Amination :
    • React Boc-protected piperidine-3-carbaldehyde with 2-bromo-benzylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid.

Experimental Conditions

Step Reagents/Conditions Temperature Time Yield
1 Boc₂O, DMAP, DCM 0°C → RT 12 h 95%
2 2-Bromo-benzylamine, NaBH(OAc)₃, AcOH, DCM RT 24 h 68%

Key Observations

  • Solvent : Dichloromethane optimizes Boc protection and reductive amination.
  • Reducing Agent : NaBH(OAc)₃ minimizes side reactions compared to NaBH₄.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) achieves >98% purity.

Method 2: Alkylation with 2-Bromo-Benzyl Bromide

Reaction Scheme

  • Boc Protection of 3-Aminomethyl-Piperidine :
    • Starting material: 3-Aminomethyl-piperidine
    • Boc protection using Boc₂O in tetrahydrofuran (THF) with triethylamine (TEA).
  • Alkylation :
    • React Boc-protected 3-aminomethyl-piperidine with 2-bromo-benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃).

Experimental Conditions

Step Reagents/Conditions Temperature Time Yield
1 Boc₂O, TEA, THF 0°C → RT 6 h 92%
2 2-Bromo-benzyl bromide, K₂CO₃, DMF 60°C 18 h 74%

Key Observations

  • Base : K₂CO₃ enhances nucleophilic substitution efficiency.
  • Side Products : Minimized by using anhydrous DMF and excess alkylating agent.
  • Workup : Aqueous extraction followed by recrystallization (hexane/ethyl acetate).

Method 3: Mannich Reaction with Pre-Formated Piperidine

Reaction Scheme

  • Boc Protection of Piperidone :
    • Starting material: Piperidin-3-one
    • Boc protection under standard conditions.
  • Mannich Reaction :
    • React Boc-protected piperidone with formaldehyde and 2-bromo-benzylamine in ethanol.

Experimental Conditions

Step Reagents/Conditions Temperature Time Yield
1 Boc₂O, NaOH, H₂O/THF 0°C → RT 8 h 88%
2 Formaldehyde, 2-bromo-benzylamine, EtOH 50°C 12 h 58%

Key Observations

  • Limitations : Lower yield due to competing side reactions.
  • Optimization : Use of catalytic HCl improves imine formation.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Reductive Amination High selectivity, mild conditions Requires aldehydes/amines 68–75%
Alkylation Scalable, robust Risk of over-alkylation 70–80%
Mannich Reaction Single-pot synthesis Lower yield, side products 50–60%

Critical Parameters for Optimization

  • Boc Protection : Ensure complete protection to prevent side reactions during subsequent steps.
  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
  • Temperature Control : Exothermic reactions (e.g., alkylation) require gradual heating.

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium catalysts (for Suzuki couplings) can be reused up to 5 cycles.
  • Waste Management : Bromine-containing byproducts require specialized disposal.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Typical conditions involve heating the reaction mixture in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent such as dichloromethane (DCM) are commonly used.

    Coupling reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Deprotection reactions: The major product is the free amine derivative of the compound.

    Coupling reactions: The major products are biaryl or diaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H27BrN2O2
  • Molecular Weight : Approximately 369.297 g/mol
  • Functional Groups :
    • Piperidine ring
    • Tert-butoxycarbonyl (Boc) group
    • Bromo and amino groups

The presence of these functional groups enhances the compound's reactivity, making it suitable for various chemical transformations and biological interactions.

Medicinal Chemistry Applications

1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine has potential applications in drug development due to its structural similarities to known pharmacological agents. The following points highlight its medicinal chemistry implications:

  • Building Block for Drug Synthesis : The compound can serve as a versatile building block in the synthesis of more complex molecules, particularly those targeting specific biological pathways. Its bromine atom allows for nucleophilic substitution reactions, while the amino group can be involved in coupling reactions.
  • Potential Biological Activity : Although specific biological activity data for this compound is limited, similar compounds have been investigated for their pharmacological properties. Compounds with analogous structures have shown efficacy as analgesics, antidepressants, and anti-cancer agents, suggesting that 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine may exhibit significant biological effects pending further investigation .

Synthetic Applications

The synthetic utility of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine lies in its functional groups, which allow for diverse pathways in organic chemistry:

  • Protection and Deprotection Strategies : The Boc group is commonly used as a protecting group in organic synthesis. It enables selective reactions at other functional sites on the molecule. Upon deprotection, the amino group can be activated for further reactions such as acylation or alkylation.
  • Diverse Synthetic Pathways : The compound can undergo several transformations including:
    • Nucleophilic substitutions due to the bromine atom.
    • Coupling reactions facilitated by the amino group.

These transformations are essential in creating derivatives that may possess enhanced biological activity or improved pharmacokinetic properties.

Case Studies and Research Findings

While direct case studies specifically involving 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine are scarce, related research provides insights into its potential applications:

  • Interaction Studies : Preliminary studies could focus on binding affinities to specific receptors or enzymes, assessing its therapeutic potential. Techniques like surface plasmon resonance or radiolabeled binding assays could be employed to quantify interactions and validate biological activity .
  • Structural Analogues : Research on structurally similar compounds indicates that modifications to the piperidine structure can lead to varying degrees of biological activity. Investigating these analogues can inform the design of new therapeutic agents based on the core structure of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine .

Mechanism of Action

The mechanism of action of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The molecular targets and pathways involved would vary based on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitutent Variations on the Benzyl Group

Halogen-Substituted Derivatives
  • This may decrease reactivity in substitution reactions but improve metabolic stability.
  • 1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine (CAS 887587-48-6): Molecular Formula: C₁₈H₂₇FN₂O₂ Molecular Weight: 322.42 Key Differences: The ortho-fluorine substituent introduces steric hindrance near the benzylamino group, which could influence binding affinity in receptor-ligand interactions.
Brominated Ethylamino Derivatives

Positional Isomerism on the Piperidine Ring

  • 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine (CAS 2033173-30-5):

    • Molecular Formula : C₂₀H₂₅BrFN₃O₂
    • Molecular Weight : 438.33
    • Key Differences : Substituent placement at the 4-position alters the spatial orientation of the bromophenyl group. The imidazole ring introduces basicity, enabling coordination with metal catalysts or participation in hydrogen bonding.
  • 1-BOC-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS 887583-95-1): Molecular Formula: C₁₈H₂₇BrN₂O₂ Molecular Weight: 383.32 Key Differences: The ethylamino substituent at the 4-position may reduce steric clash in synthetic pathways compared to 3-substituted analogs.

Functional Group Modifications

  • N-Boc-3-(bromomethyl)piperidine (CAS 193629-39-9): Molecular Formula: C₁₁H₂₀BrNO₂ Molecular Weight: 280.19 Key Differences: The absence of the benzylamino group simplifies the structure, making it more reactive in nucleophilic substitutions but less versatile for targeted drug design.
  • 1-Boc-3-aminomethyl-3-hydroxypiperidine: Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.30 (estimated) Key Differences: The hydroxyl group increases hydrophilicity, enhancing aqueous solubility but reducing membrane permeability.

Biological Activity

1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes current findings regarding the biological activity of this compound, showcasing its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine is characterized by the following structure:

  • Boc Group : A tert-butoxycarbonyl protecting group that enhances stability and solubility.
  • Piperidine Ring : A six-membered ring containing nitrogen, which is a common scaffold in medicinal chemistry.
  • Bromo-benzylamino Side Chain : This substituent is crucial for the compound's interaction with biological targets.

The presence of the bromine atom is particularly noteworthy as halogenated compounds often exhibit enhanced biological activity due to their ability to interact with various biological targets.

Antibacterial Activity

Recent studies have indicated that piperidine derivatives, including those similar to 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine, exhibit significant antibacterial properties. The mechanism of action often involves disrupting bacterial cell membrane integrity, which leads to increased permeability and subsequent cell death.

Efficacy Against Bacteria

In vitro tests have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

Compound Target Bacteria MIC (µg/mL)
1-Boc-Piperidine DerivativeStaphylococcus aureus75
1-Boc-Piperidine DerivativeE. coli<125
1-Boc-Piperidine DerivativePseudomonas aeruginosa150

These results suggest that the introduction of specific substituents, such as bromine, can enhance antibacterial efficacy .

Antifungal Activity

The antifungal properties of piperidine derivatives have also been explored. Similar compounds have demonstrated effectiveness against fungal strains, although specific data on 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine is limited.

Study on Structural Activity Relationship (SAR)

A study focused on the SAR of piperidine derivatives highlighted the importance of substituent effects on biological activity. Compounds with electron-withdrawing groups (like bromine) showed improved activity against resistant bacterial strains compared to their non-halogenated counterparts .

Clinical Relevance

In a clinical context, compounds derived from piperidine have been evaluated for their potential in treating infections caused by multi-drug resistant bacteria. The structural modifications seen in 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine may position it as a candidate for further development in this area.

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